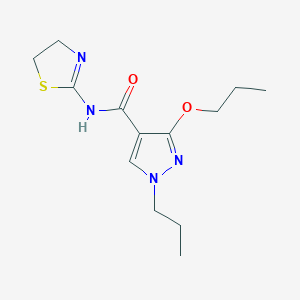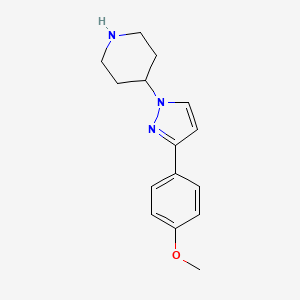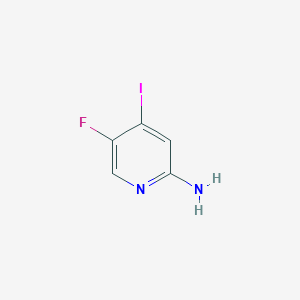
N-(4,5-dihydrothiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Thiazole Ring : The core structure contains a thiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Thiazoles are found in various natural products and exhibit diverse medicinal properties .
- Pyrazole Ring : The compound also features a pyrazole ring, another five-membered heterocyclic ring containing nitrogen atoms. Pyrazoles are known for their biological activities and are often found in pharmaceutical compounds .
Synthesis Analysis
The synthesis of N-(4,5-dihydrothiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves several steps. Researchers have reported different synthetic routes, including reactions with hydrazonoyl halides and arylidenemalononitrile. These reactions yield various derivatives, expanding the compound’s structural diversity .
Molecular Structure Analysis
The molecular formula of the compound is C₁₉H₂₀N₆O₂S₂ . The compound’s structure includes the thiazole and pyrazole rings, as well as the carboxamide group. Detailed spectroscopic data and elemental analysis confirm its composition .
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its functional groups. These reactions may involve nucleophilic substitution, cyclization, or condensation processes. Researchers have explored its reactivity and potential transformations .
Scientific Research Applications
Catalyst-Free Synthesis Techniques
One study demonstrated a catalyst-free synthesis approach to create novel compounds, highlighting the efficiency of synthesizing complex molecules under mild conditions without a catalyst. This method could potentially be applied to the synthesis of N-(4,5-dihydrothiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide or its derivatives for various applications (Wenjing Liu et al., 2014).
Antimicrobial and Antibacterial Agents
Another area of application is the development of antimicrobial and antibacterial agents. A study on related pyrazole compounds found promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, suggesting that derivatives of N-(4,5-dihydrothiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide could be explored for antibacterial applications (M. Palkar et al., 2017).
Anticancer and Anti-inflammatory Applications
Compounds with a pyrazole core have been investigated for their anticancer and anti-inflammatory properties. One study synthesized a novel series of pyrazolopyrimidines derivatives showing significant cytotoxic activities against cancer cell lines, suggesting potential anticancer applications for similar compounds (A. Rahmouni et al., 2016).
Synthesis and Structural Characterization
Research also focuses on the synthesis and structural characterization of novel compounds, providing foundational knowledge for further biological evaluation. Studies on pyrazole derivatives emphasize the importance of structural analysis, including X-ray crystallography, to understand the properties and potential applications of these compounds (K. Kumara et al., 2018).
Antiviral Activities
Lastly, the synthesis of benzamide-based 5-aminopyrazoles and their derivatives showed significant antiviral activities against bird flu influenza (H5N1), indicating that similar strategies could be employed to develop antiviral agents from N-(4,5-dihydrothiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (A. Hebishy et al., 2020).
Mechanism of Action
Thiazole Derivatives
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Targets and Mode of Action
The targets and mode of action of thiazole derivatives can vary widely depending on the specific compound. Some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Again, the specific biochemical pathways affected by a thiazole derivative would depend on the specific compound. Some thiazole derivatives have been found to inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), would also depend on the specific compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-3-6-17-9-10(12(16-17)19-7-4-2)11(18)15-13-14-5-8-20-13/h9H,3-8H2,1-2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNFCMFQQBMNBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=NCCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydrothiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Methylpropyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2941112.png)
![2-[2-Aminoethyl-[(3-chlorophenyl)methyl]amino]ethanol](/img/structure/B2941113.png)

![5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2941118.png)

![4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2941120.png)
![2-Cyclopropyl-4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2941121.png)

![Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate](/img/structure/B2941123.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2941126.png)
![4-oxo-4-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}butanamide](/img/structure/B2941128.png)
![1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2941129.png)